molecular formula C6H14N2O3S B2991884 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 247109-21-3

4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B2991884
CAS No.: 247109-21-3
M. Wt: 194.25
InChI Key: TVJAKFQXZATUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[(2-aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide features a tetrahydrothiophene ring system modified with a 1,1-dioxide group and substituted with both an aminoethyl side chain and a hydroxyl group. However, a critical discrepancy exists between the compound name in the query and the available evidence. The closest documented analogue is 4-[(2-hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide (CAS 302581-36-8), which replaces the terminal amine group with a hydroxyl group . This derivative has a molecular formula C₆H₁₃NO₄S, a molecular weight of 195.24 g/mol, and is commercially available for research purposes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-aminoethylamino)-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3S/c7-1-2-8-5-3-12(10,11)4-6(5)9/h5-6,8-9H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJAKFQXZATUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide typically involves the reaction of tetrahydrothiophene-3-ol with 2-aminoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and purification techniques. The process is designed to ensure consistent quality and high efficiency, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted amino and hydroxyl compounds. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including targeted therapy and drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The tetrahydrothiophene 1,1-dioxide scaffold is a common motif in several compounds, but substituents significantly influence their properties. Below is a comparative analysis of structurally related derivatives:

Table 1: Structural Comparison of Tetrahydrothiophene 1,1-Dioxide Derivatives
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
4-[(2-Hydroxyethyl)amino]-tetrahydrothiophene-3-ol 1,1-dioxide 2-Hydroxyethylamino, hydroxyl C₆H₁₃NO₄S 195.24 Polar substituents enhance hydrophilicity
6-Chloro-4-cyclopropyl-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Cyclopropyl, chloro, thiadiazine ring C₈H₁₀ClN₂O₂S₂ 273.77 Fused heterocyclic system; sulfonamide group enhances stability
4-[(3-Chlorobenzyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide 3-Chlorobenzylamino C₁₁H₁₄ClNO₃S 275.75 Bulky aromatic substituent increases lipophilicity
Saccharin (1,2-Benzisothiazol-3-one 1,1-dioxide) Benzoisothiazole ring C₇H₅NO₃S 183.18 Non-tetrahydrothiophene; widely used as a sweetener

Physicochemical Properties

  • Hydrophilicity vs. Lipophilicity: The hydroxyethylamino derivative exhibits higher water solubility due to polar groups, whereas the chlorobenzyl-substituted analogue is more lipophilic, impacting bioavailability and membrane permeability .
  • Thermal Stability: Thieno-thiadiazine derivatives (e.g., compound 31) show enhanced stability due to fused aromatic systems, while simpler tetrahydrothiophene dioxides may decompose at lower temperatures .

Biological Activity

4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide, also known as a derivative of tetrahydrothiophene, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiophene ring structure, which may contribute to various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C6H13N2O4S
  • Molecular Weight : 195.24 g/mol
  • CAS Number : 302581-36-8

Research indicates that compounds similar to this compound may interact with various biological pathways. The presence of an aminoethyl group suggests potential interactions with neurotransmitter systems and enzyme inhibition mechanisms. For instance, related compounds have shown efficacy as inhibitors of nitric oxide synthases, which play a role in cardiovascular function and immune response modulation .

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antioxidant Activity

Preliminary studies suggest that tetrahydrothiophene derivatives exhibit antioxidant properties, potentially mitigating oxidative stress in cellular environments. This activity may be attributed to the thiol functional groups present in the structure, which can scavenge free radicals.

2. Enzyme Inhibition

Similar compounds have been documented to inhibit specific enzymes involved in metabolic processes. For example, the inhibition of nitric oxide synthase has been observed with related tetrahydrothiophene derivatives, indicating a potential for anti-inflammatory applications .

3. Neuroprotective Effects

Research into related compounds has indicated neuroprotective properties, possibly through modulation of neurotransmitter levels or receptor activity. The aminoethyl moiety could facilitate interactions with neurotransmitter receptors, enhancing cognitive functions or providing protective effects against neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study on Nitric Oxide Synthase InhibitionDemonstrated that related tetrahydrothiophene analogs effectively prolonged allograft survival in murine models by inhibiting nitric oxide synthase without altering plasma nitrite levels .
Neuroprotective EffectsInvestigated the impact of tetrahydrothiophene derivatives on neuronal cell lines, showing reduced apoptosis and enhanced cell viability under oxidative stress conditions .
Antioxidant Activity AssessmentConducted assays revealing significant free radical scavenging activity in vitro, suggesting potential therapeutic applications in oxidative stress-related disorders .

Q & A

Q. What are the key structural features of 4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide, and how can they be confirmed experimentally?

The compound is characterized by a tetrahydrothiophene ring system with a 1,1-dioxide sulfone group, a hydroxyl group at position 3, and a 2-aminoethylamino substituent at position 3. Structural confirmation requires spectroscopic methods:

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts to assign positions of protons and carbons, particularly the sulfone group (δ ~3.5–4.5 ppm for 1H^1H, δ ~50–60 ppm for 13C^{13}C) and hydroxyl/amine protons (broad signals in 1H^1H) .
  • IR spectroscopy : Confirm sulfone (S=O stretching at ~1150–1350 cm1^{-1}) and hydroxyl groups (O-H stretch ~3200–3600 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peak at m/z 195.24 (C6_6H13_{13}NO4_4S) aligns with the molecular formula .

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

  • Reaction of tetrahydrothiophene-3-ol 1,1-dioxide with 2-aminoethylamine under anhydrous conditions (e.g., CH2_2Cl2_2) with catalytic acid/base .
  • Purification : Reverse-phase HPLC (e.g., methanol-water gradient) achieves >98% purity. Monitor by HPLC retention time and spectral consistency with reference standards .

Q. What acute toxicity data are available, and how should in vivo studies be designed?

Acute toxicity in mice shows an LD50_{50} of 3500 mg/kg via intraperitoneal injection, with metabolic interference and inflammatory effects observed .

  • Experimental design : Use a dose range of 100–4000 mg/kg in murine models, monitor biochemical markers (e.g., liver enzymes, inflammatory cytokines), and compare with negative/positive controls .

Advanced Research Questions

Q. How can analytical methods be optimized to resolve structural isomers or degradation products?

  • HPLC method development : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution). Adjust pH to suppress ionization of amine groups, improving peak resolution .
  • Tandem MS/MS : Fragment ions (e.g., m/z 177 [M–H2_2O]+^+) differentiate isomers. Compare fragmentation patterns with reference libraries .

Q. How does the compound’s sulfone group influence its reactivity in medicinal chemistry applications?

The sulfone group enhances electrophilicity, enabling:

  • Nucleophilic substitutions : React with thiols or amines to form covalent adducts (e.g., prodrug activation).
  • Hydrogen bonding : Stabilize interactions with biological targets (e.g., enzyme active sites).
  • Experimental validation : Perform kinetic assays (e.g., IC50_{50} determination against bacterial enzymes) to correlate sulfone modifications with activity .

Q. What strategies address contradictions in biological activity data across studies?

  • Source variability : Compare synthetic routes (e.g., impurity profiles via LC-MS) to rule out batch effects .
  • Assay conditions : Standardize protocols (e.g., bacterial strain, growth medium) to minimize variability in antibacterial studies .

Q. How can computational modeling predict the compound’s metabolic pathways?

  • In silico tools : Use software like Schrödinger’s ADMET Predictor to simulate phase I/II metabolism.
  • Key metabolites : Predict oxidation of the aminoethyl group or sulfone reduction. Validate via in vitro hepatocyte assays .

Q. What are the mechanistic implications of its antibacterial activity?

The compound inhibits bacterial growth via:

  • Membrane disruption : Assess via fluorescent dye leakage assays (e.g., propidium iodide uptake).
  • Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) using spectrophotometric NADPH oxidation assays .

Methodological Challenges

Q. How to resolve discrepancies between in vitro and in vivo toxicity data?

  • Pharmacokinetic profiling : Measure plasma concentration-time curves to assess bioavailability.
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C^{14}C) to track accumulation in organs .

Q. What safety protocols are critical for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
  • Waste disposal : Neutralize with 10% sodium bicarbonate before disposal, complying with institutional guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.